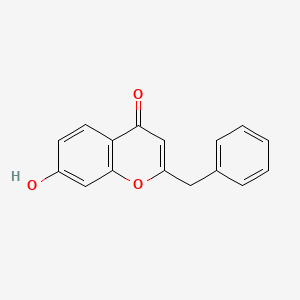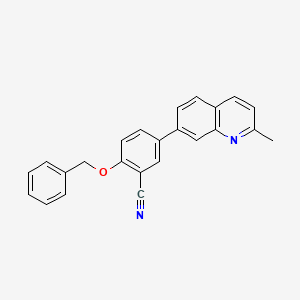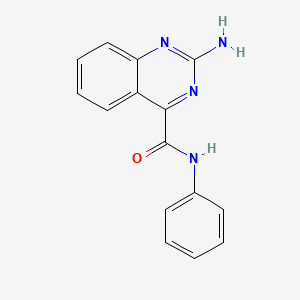
2-Aminoquinazoline-4-carboxyanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-aminoquinazoline-4-carboxyanilide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . The structure of this compound consists of a quinazoline core with an amino group at the 2-position and a carboxyanilide group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoquinazoline derivatives, including 2-aminoquinazoline-4-carboxyanilide, can be achieved through various methods. One common method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides . These methods offer high yields and a wide range of substrate compatibility.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-aminoquinazoline-4-carboxyanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include a variety of quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
2-aminoquinazoline-4-carboxyanilide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-aminoquinazoline-4-carboxyanilide involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction . The compound’s effects are mediated through its binding to the active sites of these targets, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-aminoquinazoline-4-carboxyanilide include other quinazoline derivatives such as 2-aryl-4-aminoquinazoline and 6-chloro-4-aminoquinazoline-2-carboxamide . These compounds share the quinazoline core structure but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H12N4O |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-amino-N-phenylquinazoline-4-carboxamide |
InChI |
InChI=1S/C15H12N4O/c16-15-18-12-9-5-4-8-11(12)13(19-15)14(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,16,18,19) |
Clé InChI |
FXATZDLBKVHWOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=NC(=NC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1H-Indol-5-yl)-phenyl]-propionic acid](/img/structure/B10841506.png)

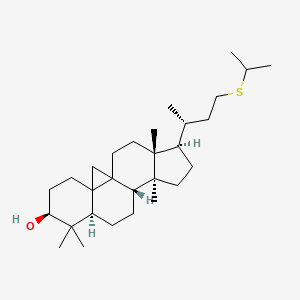



![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)
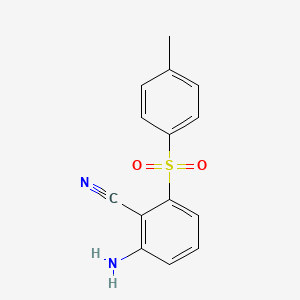
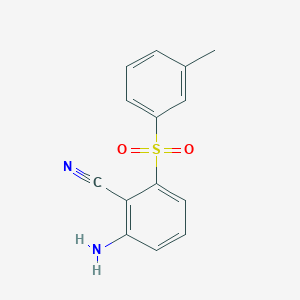
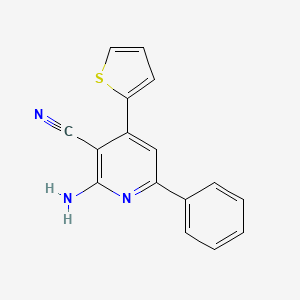
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
